6-Amino-3-butylquinazolin-4-one
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Overview
Description
6-Amino-3-butylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a quinazoline ring system with an amino group at the 6th position and a butyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-butylquinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of 3(H)-quinazolin-4-one with anthranilic acid and formamide in a 1:3 ratio . The resulting compound undergoes nitration to introduce a nitro group at the 6th position, followed by reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield 6-amino-3(H)-quinazolin-4-one . The butyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-butylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) are used.
Substitution: Acylation reactions can be carried out using acetic acid and propionic acid.
Major Products
The major products formed from these reactions include nitro derivatives, acylated compounds, and various substituted quinazolinones.
Scientific Research Applications
6-Amino-3-butylquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazolinone derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-butylquinazolin-4-one involves its interaction with specific molecular targets. The amino group at the 6th position can form hydrogen bonds with biological macromolecules, affecting their function. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methylquinazolin-4-one
- 6-Amino-3-ethylquinazolin-4-one
- 6-Amino-3-propylquinazolin-4-one
Uniqueness
6-Amino-3-butylquinazolin-4-one is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
24898-91-7 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-amino-3-butylquinazolin-4-one |
InChI |
InChI=1S/C12H15N3O/c1-2-3-6-15-8-14-11-5-4-9(13)7-10(11)12(15)16/h4-5,7-8H,2-3,6,13H2,1H3 |
InChI Key |
IALOGHRUJDASFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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